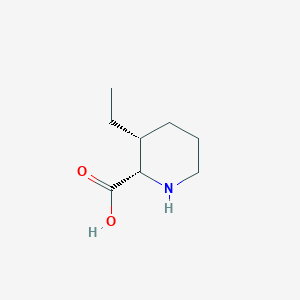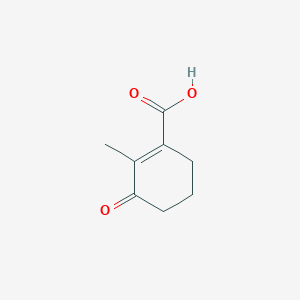
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H10O3. It is a derivative of cyclohexene and features both a ketone and a carboxylic acid functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2-Methylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the cyclization of 2-Methyl-4-oxopentanoic acid in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield 2-Methyl-3-hydroxycyclohex-1-ene-1-carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group to form esters and amides.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alcohols and amines in the presence of acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Dicarboxylic acids.
Reduction: 2-Methyl-3-hydroxycyclohex-1-ene-1-carboxylic acid.
Substitution: Esters and amides.
Scientific Research Applications
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as oxidoreductases and hydrolases, leading to the formation of reactive intermediates that participate in further biochemical reactions . Its unique structure allows it to undergo specific chemical transformations that are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclohex-1-ene-1-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4-oxocyclohex-1-ene-1-carboxylic acid: Similar structure but with an additional ketone group at the 4-position.
2-Methyl-3-hydroxycyclohex-1-ene-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a ketone and a carboxylic acid group allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
65456-67-9 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-methyl-3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H2,1H3,(H,10,11) |
InChI Key |
KUWAUXQEPROIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)
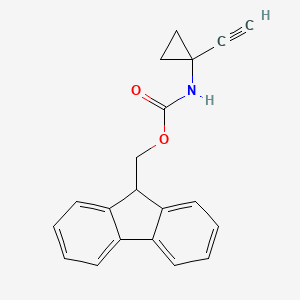
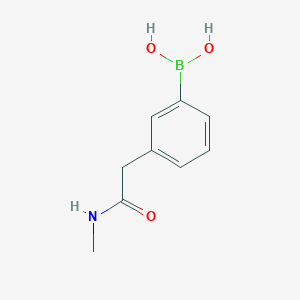

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)

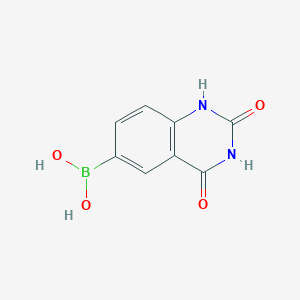
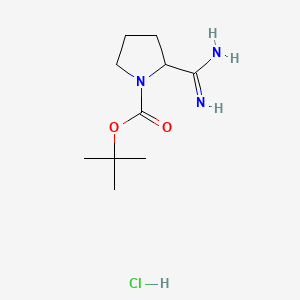
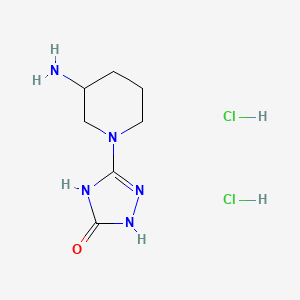
![rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B15299025.png)
